3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Overview
Description
3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine typically involves the formation of the imidazo[1,2-b]pyrazole core followed by the introduction of the propan-1-amine side chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold can be achieved using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps such as solvent selection, temperature control, and purification techniques like crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazo[1,2-b]pyrazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyrazole oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: The compound’s reactivity makes it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by forming stable complexes with target proteins, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Imidazo[1,2-b]pyridazine derivatives
- 1H-imidazo[1,2-b]pyrazole derivatives
Uniqueness
What sets 3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine apart from similar compounds is its specific substitution pattern and the presence of the propan-1-amine side chain. This unique structure can result in distinct chemical reactivity and biological activity, making it a compound of interest for further research and development .
Properties
IUPAC Name |
3-(6-ethylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-9-8-10-13(5-3-4-11)6-7-14(10)12-9/h6-8H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCLDIPYZGXQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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